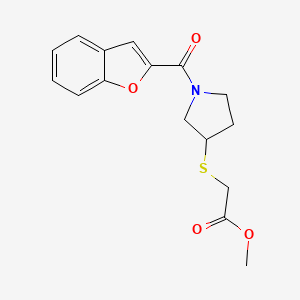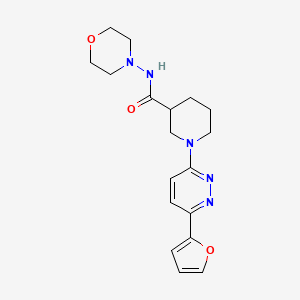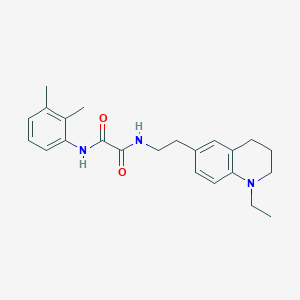
N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The first paper describes the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were synthesized using a one-pot three-component method, which is a convenient approach for creating complex molecules with potential as anticancer agents . Although the specific compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis given the structural similarities.
Molecular Structure Analysis
In the second paper, the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined using X-ray diffraction analysis . This compound crystallized in the triclinic system and exhibited intermolecular hydrogen bonds. While this is not the exact compound , the analysis provides insights into the potential molecular structure and interactions that could be expected for N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, given the quinoline core present in both molecules.
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. However, the first paper's focus on the synthesis of quinoline-containing compounds suggests that similar reactivity patterns could be explored for the compound , such as its potential to form intermolecular interactions or undergo further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not discussed in the provided papers. However, the crystallographic analysis in the second paper provides some clues about the physical properties, such as the crystalline nature and potential for hydrogen bonding, which could be inferred for N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide .
科学的研究の応用
Anticancer Agent Synthesis
Researchers have developed novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming to discover new anticancer agents. These compounds were synthesized using a one-pot three-component method and evaluated for antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma) cells. Pharmacological screening indicated that many compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities comparable to the positive control, 5-fluorouracil (5-FU) (Fang et al., 2016).
Sleep-Wake Regulation Studies
In the context of sleep-wake regulation, orexins, peptides produced by lateral hypothalamic neurons, play a prominent role. Research involving the pharmacological blockade of orexin receptors has shown that selective antagonism of orexin-2 receptors (OX2R) decreases latency for persistent sleep and increases non-rapid eye movement and rapid eye movement sleep time. These findings suggest that OX2R blockade is sufficient to initiate and prolong sleep, which is consistent with the hypothesis of deactivation of the histaminergic system (Dugovic et al., 2009).
Myorelaxant Activity Evaluation
A study explored the myorelaxant activity of 7-substituted hexahydroquinoline derivatives on isolated rabbit gastric fundus. This research synthesized new methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates and evaluated their effects on rabbit gastric fundus smooth muscle strips. Some compounds demonstrated concentration-dependent relaxation, indicating their potential as myorelaxants (Gündüz et al., 2008).
Organic Light-Emitting Device (OLED) Applications
Research into novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device (OLED) applications has been conducted. These studies involved the design, synthesis, and characterization of D–π–A-structured fluorophores, revealing that certain compounds could emit standard-red fluorescence with satisfactory chromaticity, thus indicating their promise as standard-red light-emitting materials for OLED applications (Luo et al., 2015).
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-4-26-14-6-8-19-15-18(10-11-21(19)26)12-13-24-22(27)23(28)25-20-9-5-7-16(2)17(20)3/h5,7,9-11,15H,4,6,8,12-14H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXWBTZVOHXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)
![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)
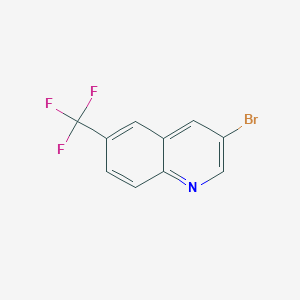
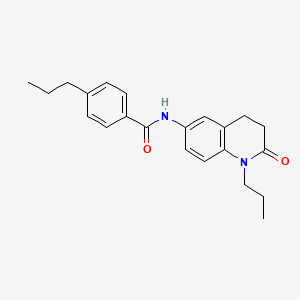
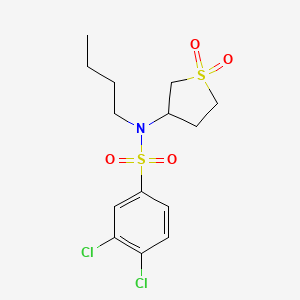
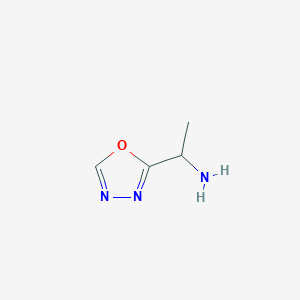
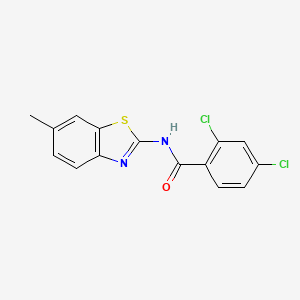
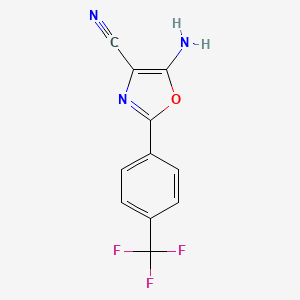
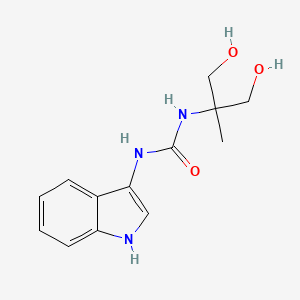
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)
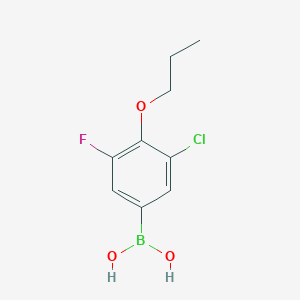
![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
